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Compound of Interest

Compound Name: (rac)-Talazoparib

Cat. No.: B1141447 Get Quote

This in-depth technical guide provides a comprehensive overview of the discovery and

development history of (rac)-Talazoparib, a potent inhibitor of poly(ADP-ribose) polymerase

(PARP). The content herein is curated for researchers, scientists, and drug development

professionals, offering detailed insights into the compound's synthesis, mechanism of action,

preclinical evaluation, and clinical development.

Introduction
Talazoparib, also known as BMN 673, is a highly potent, orally available small molecule

inhibitor of PARP1 and PARP2 enzymes.[1] It has demonstrated significant clinical efficacy in

patients with tumors harboring deleterious germline mutations in the BRCA1 and BRCA2

genes.[1] This guide details the scientific journey of Talazoparib from its discovery to its

approval as a targeted anti-cancer therapeutic.

Discovery and Synthesis
The discovery of Talazoparib was rooted in the quest for potent PARP inhibitors with superior

pharmacological properties. The synthesis of (rac)-Talazoparib has been described in the

medicinal chemistry literature, with a notable feature being the reaction of a nitroarene with 4-

fluorobenzaldehyde in the presence of titanium(III) chloride to yield a 2,3-dihydroquinolin-

4(1H)-one intermediate. This intermediate is then converted to (8S,9R)-talazoparib through a

reaction with hydrazine.
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A key step in the synthesis is the resolution of the racemic mixture of cis and trans isomers of

the dihydroquinolinone product. The desired trans isomers are isolated by filtration due to their

lower solubility in methanol compared to the cis isomers. The racemic trans-dihydroquinolinone

is then resolved by chiral supercritical fluid chromatography (SFC) to obtain the enantiopure

(2S,3S)-G intermediate, which is subsequently converted to (8S,9R)-talazoparib.

Mechanism of Action
Talazoparib exerts its cytotoxic effects through a dual mechanism of action: catalytic inhibition

of PARP and "PARP trapping."

Catalytic Inhibition: Talazoparib competitively binds to the NAD+ binding site of PARP

enzymes, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition disrupts

the PARP-mediated recruitment of DNA repair proteins to sites of single-strand breaks

(SSBs).[2]

PARP Trapping: Talazoparib stabilizes the interaction between PARP enzymes and DNA at

the site of damage. This "trapping" of the PARP-DNA complex is a highly cytotoxic event, as

it creates a physical obstruction to DNA replication and transcription, leading to the formation

of double-strand breaks (DSBs).[1][2]

In cancer cells with defective homologous recombination (HR) repair pathways, such as those

with BRCA1/2 mutations, the accumulation of DSBs due to PARP inhibition and trapping leads

to genomic instability and ultimately, apoptotic cell death. This concept is known as synthetic

lethality.[2] Preclinical studies have shown that Talazoparib is a significantly more potent PARP

trapper than other approved PARP inhibitors like olaparib and rucaparib.[1]
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PARP-mediated DNA repair and the mechanism of Talazoparib.
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The preclinical evaluation of Talazoparib established its high potency and selectivity for PARP

enzymes and its profound anti-tumor activity in models of BRCA-deficient cancers.

Quantitative Preclinical Data
Parameter Value Cell Line/Model Reference

PARP1 Ki 1.2 nM N/A [3]

PARP2 Ki 0.87 nM N/A [3]

Cellular PARylation

EC50
2.51 nM N/A [3]

MX-1 (BRCA1/2

mutant) IC50
0.3 nM MX-1 [3]

Capan-1 (BRCA1/2

mutant) IC50
5 nM Capan-1 [3]

PARP-1 Affinity (Ki) 0.65 ± 0.07 nM
Competitive Binding

Assay
[4][5]

Experimental Protocols
This biochemical assay quantifies the ability of an inhibitor to trap PARP1 on a fluorescently

labeled DNA probe.

Reagents and Materials: Purified PARP1 enzyme, fluorescently labeled DNA probe, NAD+,

test inhibitor (Talazoparib), and a suitable buffer system.

Procedure:

In a 384-well plate, add the PARP1 enzyme and the fluorescently labeled DNA probe.

Add serially diluted test inhibitor or vehicle control to the wells.

Incubate to allow for PARP1-DNA binding and inhibitor interaction.

Initiate the auto-PARylation reaction by adding NAD+.
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Incubate to allow for auto-PARylation and subsequent dissociation of PARP1 from the

DNA in the control wells.

Measure fluorescence polarization using a plate reader.

Data Analysis: The EC50 value, representing the concentration of the inhibitor required to

achieve 50% of the maximal PARP trapping, is determined by plotting the fluorescence

polarization signal against the inhibitor concentration.

This cellular assay measures the amount of PARP1 "trapped" on chromatin in cells treated with

a PARP inhibitor.

Reagents and Materials: Cell culture reagents, test inhibitor (Talazoparib), cell lysis and

fractionation buffers, antibodies against PARP1 and histone proteins (loading control), and

Western blotting reagents and equipment.

Procedure:

Culture cells to the desired confluency and treat with the test inhibitor or vehicle control for

a specified duration.

Lyse the cells and separate the cellular components into cytoplasmic, soluble nuclear, and

chromatin-bound fractions through a series of centrifugation steps with specific buffers.

Isolate the proteins from the chromatin fraction.

Quantify the amount of PARP1 in the chromatin fraction by Western blotting using a

PARP1-specific antibody. Use a histone antibody as a loading control for the chromatin

fraction.

Data Analysis: An increase in the amount of chromatin-associated PARP1 in inhibitor-treated

cells compared to control cells indicates PARP trapping.

This assay assesses the effect of Talazoparib on the viability of cancer cells, particularly those

with BRCA mutations.

Reagents and Materials: Cell culture reagents, BRCA-mutant and wild-type cell lines,

Talazoparib, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and
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a solubilizing agent (e.g., DMSO).

Procedure:

Seed cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with a range of concentrations of Talazoparib for a specified period (e.g., 72

hours).

Add MTT solution to each well and incubate to allow for the formation of formazan crystals

by metabolically active cells.

Solubilize the formazan crystals with a solubilizing agent.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate

reader.

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50

value, the concentration of Talazoparib that inhibits cell viability by 50%, is calculated from

the dose-response curve.[6]
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Workflow for the discovery and preclinical development of a PARP inhibitor.
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Clinical Development
The clinical development of Talazoparib has focused on its use as a monotherapy for patients

with germline BRCA-mutated (gBRCAm) cancers and in combination with other agents.

Key Clinical Trials
The EMBRACA trial was a pivotal Phase 3, open-label, randomized, two-arm study that

evaluated the efficacy and safety of Talazoparib compared to physician's choice of

chemotherapy in patients with gBRCAm, HER2-negative locally advanced or metastatic breast

cancer.[7]

Study Design: Patients were randomized in a 2:1 ratio to receive either Talazoparib (1 mg

once daily) or physician's choice of chemotherapy (capecitabine, eribulin, gemcitabine, or

vinorelbine).

Patient Population: Patients with deleterious or suspected deleterious gBRCA mutations who

had received no more than three prior cytotoxic chemotherapy regimens for metastatic

disease.

Primary Endpoint: Progression-Free Survival (PFS).

Key Results: The trial demonstrated a statistically significant improvement in PFS for patients

treated with Talazoparib compared to chemotherapy.

The TALAPRO-2 trial is a Phase 3, randomized, double-blind, placebo-controlled study

evaluating Talazoparib in combination with enzalutamide for the treatment of patients with

metastatic castration-resistant prostate cancer (mCRPC).[8][9][10][11]

Study Design: The study consists of two parts. Part 1 was an open-label safety and

pharmacokinetic run-in to confirm the starting dose of Talazoparib with enzalutamide. Part 2

is a randomized, double-blind, placebo-controlled evaluation of Talazoparib (0.5 mg once

daily) plus enzalutamide (160 mg once daily) versus placebo plus enzalutamide.[8][9][10][11]

Patient Population: Asymptomatic or mildly symptomatic mCRPC patients who have not

received prior taxanes or novel hormonal therapy. The study includes two cohorts: all-comers

and patients with DNA damage response (DDR) gene mutations.[9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://clinicaltrials.gov/study/NCT01945775
https://ascopubs.org/doi/10.1200/JCO.2019.37.15_suppl.TPS5092
https://ascopubs.org/doi/10.1200/JCO.2019.37.7_suppl.TPS337
https://www.tandfonline.com/doi/full/10.2217/fon-2021-0811
https://pubmed.ncbi.nlm.nih.gov/37285865/
https://ascopubs.org/doi/10.1200/JCO.2019.37.15_suppl.TPS5092
https://ascopubs.org/doi/10.1200/JCO.2019.37.7_suppl.TPS337
https://www.tandfonline.com/doi/full/10.2217/fon-2021-0811
https://pubmed.ncbi.nlm.nih.gov/37285865/
https://ascopubs.org/doi/10.1200/JCO.2019.37.7_suppl.TPS337
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1141447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Primary Endpoint: Radiographic Progression-Free Survival (rPFS).

Key Results: The combination of Talazoparib and enzalutamide resulted in a clinically

meaningful and statistically significant improvement in rPFS compared to enzalutamide

alone.[11]

Clinical Trial Data

Trial Indication
Treatment
Arms

Median PFS
Hazard
Ratio (95%
CI)

Reference

EMBRACA

gBRCAm,

HER2-

negative

advanced

breast cancer

Talazoparib

vs.

Physician's

Choice

Chemotherap

y

8.6 months

vs. 5.6

months

0.54 (0.41-

0.71)
[12]

TALAPRO-2
mCRPC (all-

comers)

Talazoparib +

Enzalutamide

vs. Placebo +

Enzalutamide

Not Reached

vs. 21.9

months

0.63 (0.51-

0.78)
[11]

Pharmacokinetics
Pharmacokinetic studies of Talazoparib have been conducted in patients with advanced

cancers. A population pharmacokinetic analysis characterized Talazoparib's profile using a two-

compartment model with first-order absorption and an absorption lag time. No dose

adjustments are required based on age, sex, baseline body weight, Asian race, mild renal or

hepatic impairment, or use of acid-reducing agents.
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Timeline of Talazoparib's clinical development and regulatory approvals.

Conclusion
The discovery and development of (rac)-Talazoparib represent a significant advancement in

the field of targeted cancer therapy. Its dual mechanism of potent PARP enzymatic inhibition

and highly efficient PARP trapping has translated into substantial clinical benefit for patients
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with cancers harboring defects in DNA damage repair pathways. Ongoing research continues

to explore the full potential of Talazoparib in various tumor types and in combination with other

anti-cancer agents, further solidifying its role in precision oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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